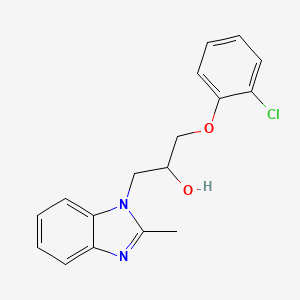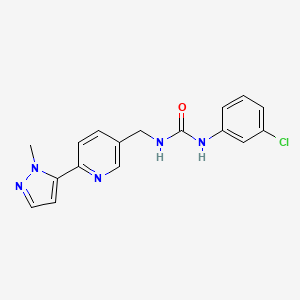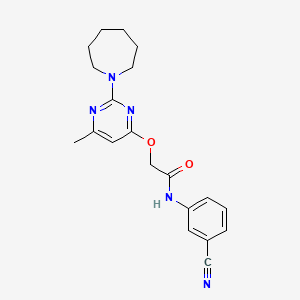
5-nitro-N-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-nitro-N-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine” is a versatile material used in scientific research. It is known to exist in the structure of TrkA kinase bound to an inhibitor .
Synthesis Analysis
The synthesis of pyrimidines, including “this compound”, involves various methods. One such method involves the reaction of N-(5-cyanopyrimidin-4-yl)-5-nitrofuran-2-carboxamide with sulfuric acid followed by heating, intramolecular cyclization, and subsequent chlorination .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It is part of the structure of TrkA kinase bound to an inhibitor . The structure was determined using X-ray diffraction .Scientific Research Applications
Chemical Reactions and Transformations
Studies have explored the chemical reactions and transformations involving compounds similar to 5-nitro-N-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine. For example, reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols have been investigated, revealing insights into regio- and stereoselective addition reactions and rearrangement processes (Čikotienė et al., 2007). Additionally, the oxidation of 5-nitrosopyrimidine-4,6-diamine, a compound structurally similar to the subject molecule, has been studied, shedding light on its potential reaction pathways (Cowden & Jacobson, 1980).
Synthesis of Novel Compounds
The synthesis of new compounds using precursors similar to this compound has been a topic of research. For instance, the preparation of new pyridothienopyrimidines and pyridothienotriazines from related compounds, with an emphasis on antimicrobial activities, has been reported (Abdel-rahman et al., 2002). This highlights the compound's potential as a precursor in synthesizing bioactive molecules.
Material Science and Polymer Chemistry
In material science and polymer chemistry, the use of pyridine-based compounds, akin to this compound, has been explored for developing novel materials. Studies have demonstrated the synthesis of thermally stable poly(ether ester amide)s and polyimides using pyridine-based diamines (Mehdipour‐Ataei et al., 2004, 2005). Such research underscores the compound's utility in advanced material synthesis.
Heterocyclic Chemistry
The compound's role in heterocyclic chemistry, particularly in the construction of azaheterocycles, has been studied. Research on the ring transformations of compounds like 3-methyl-5-nitropyrimidin-4(3H)-one, a structure related to this compound, has offered insights into novel methods for preparing azaheterocycles (Nishiwaki et al., 2000).
Catalysis and Synthesis Techniques
The compound has been considered in catalysis and synthesis techniques. For example, a Ni(II) complex based on a related compound was used as an efficient catalyst for the synthesis of pyrano[2,3-d]pyrimidines, highlighting the compound's potential in catalytic applications (Kheirabadi et al., 2016).
properties
IUPAC Name |
5-nitro-4-N-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O2/c11-9-8(16(17)18)10(15-6-14-9)13-5-7-2-1-3-12-4-7/h1-4,6H,5H2,(H3,11,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKLCXSUDFGULX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-[(4-methylphenyl)methyl]-N-(prop-2-yn-1-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2513315.png)
![(3-Fluoro-4-methoxyphenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2513320.png)
![5-Bromospiro[2.3]hexane](/img/structure/B2513321.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B2513324.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2513327.png)

![3-cyclohexyl-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2513329.png)
![ethyl 2-[[(Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2513330.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2513331.png)
![Ethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzoate](/img/structure/B2513332.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide](/img/structure/B2513333.png)

